molecular formula C19H15ClN6O2 B2489834 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 897623-27-7

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2489834
CAS RN: 897623-27-7
M. Wt: 394.82
InChI Key: ZCSLZZKOVBKEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its structural complexity and potential for various chemical and biological applications. The compound incorporates elements such as a tetrazole ring, a chlorophenyl group, and an indole moiety, which are often found in pharmacologically active molecules. Its synthesis and analysis contribute to the broader field of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including esterification, hydrazide formation, cyclization, and final acetylation. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting from 4-chlorophenoxyacetic acid and proceeding through a series of reactions to obtain the desired product (Siddiqui et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (e.g., IR, NMR) are commonly employed to elucidate the molecular structure of such compounds. For instance, the crystal structure and 3-D arrays generated via intermolecular interactions like hydrogen bonding and π-interactions have been reported for compounds with chlorophenyl and acetamide groups (Boechat et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and condensation, which are crucial for their synthesis. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, depend significantly on the functional groups present in the molecule.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are determined by the compound's molecular structure. For similar compounds, details like crystal system, space group, and cell dimensions are provided through X-ray crystallography data (Boechat et al., 2011).

Scientific Research Applications

Chloroacetamide and Tetrazole Derivatives in Herbicide Development

Chloroacetamides, such as alachlor and metazachlor, have been identified as selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. The effectiveness of chloroacetamides in inhibiting fatty acid synthesis in plants highlights the potential agricultural applications of similar compounds in weed management and agricultural productivity enhancement (Weisshaar & Böger, 1989).

Anti-inflammatory Applications

Indole acetamide derivatives have shown promising anti-inflammatory properties through in silico modeling studies targeting cyclooxygenase domains. This suggests that compounds with similar structural motifs could be explored for their anti-inflammatory potential, offering new avenues for the development of anti-inflammatory agents (Al-Ostoot et al., 2020).

Structural Analysis and Molecular Interactions

Research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided insights into the molecular structure and intermolecular interactions of similar compounds. These findings are crucial for understanding how these molecules can be utilized in designing more efficient and targeted chemical agents for various applications (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, suggesting the potential use of related compounds in dye-sensitized solar cells (DSSCs) and as ligands in biochemical research (Mary et al., 2020).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-11-17(14-4-2-3-5-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-8-6-12(20)7-9-13/h2-9,22H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLZZKOVBKEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.